4-(Bromomethyl)-2-methyloxazole
Description
Overview of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis
Oxazole and its derivatives are a vital class of five-membered heterocyclic compounds that contain a nitrogen and an oxygen atom in the ring. tandfonline.comnih.gov These aromatic compounds have garnered considerable attention in medicinal chemistry and organic synthesis due to their diverse biological activities and their utility as versatile synthetic intermediates. nih.govaip.org The oxazole ring is a common scaffold found in numerous natural products and clinically used drugs, exhibiting a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. aip.orgpharmaguideline.com
The structural and chemical diversity of oxazoles allows them to interact with various enzymes and receptors in biological systems through non-covalent bonds. nih.gov This has made them a prime target for the development of new therapeutic agents. tandfonline.comnih.gov In contemporary organic synthesis, oxazoles serve as valuable building blocks for the construction of more complex molecules. aip.org Their ability to undergo various chemical transformations, including electrophilic substitution and cycloaddition reactions, makes them a powerful tool for synthetic chemists. pharmaguideline.comslideshare.net
Strategic Importance of Halomethyl-Substituted Oxazoles as Versatile Synthetic Intermediates
Among the various substituted oxazoles, those bearing a halomethyl group, particularly a bromomethyl group, are of significant strategic importance. These compounds act as highly reactive and versatile intermediates in organic synthesis. nih.gov The presence of a bromine atom on the methyl group attached to the oxazole ring provides a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making them key building blocks for the synthesis of more complex oxazole derivatives. nih.gov
The reactivity of the bromomethyl group enables chemists to perform various chemical transformations, including the formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. nih.gov For instance, 2-(bromomethyl)oxazoles can react with amines, thiols, and alkoxides to yield the corresponding substituted products. This versatility has been exploited in the synthesis of biologically active molecules, such as the anti-inflammatory drug Oxaprozin. nih.gov The ability to readily functionalize the oxazole core through the halomethyl group underscores their strategic importance in drug discovery and materials science.
Specific Focus on 4-(Bromomethyl)-2-methyloxazole within the Oxazole Building Block Repertoire
Within the family of bromomethyl-substituted oxazoles, this compound is a key building block. While direct and extensive research on this specific compound is not as widespread as for some other isomers, its synthetic utility can be inferred from the general reactivity of bromomethyl oxazoles. The bromine atom at the 4-position of the oxazole ring is susceptible to nucleophilic displacement, allowing for the introduction of various substituents.
The 2-methyl group on the oxazole ring can also influence the reactivity and properties of the molecule. The synthesis of such a compound would likely follow established methods for oxazole ring formation, followed by bromination of a methyl group at the 4-position. One potential synthetic route could involve the reaction of an appropriate α-haloketone with an amide, a common method for constructing the oxazole ring. pharmaguideline.com Subsequent radical bromination of the methyl group would yield the desired this compound.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆BrNO |
| Molecular Weight | 176.01 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
| CAS Number | 1374579-99-9 |
Historical Development and Evolution of Research in Bromomethyl Oxazole Chemistry
The chemistry of oxazoles dates back to the late 19th century, with the first synthesis of 2-methyloxazole (B1590312) reported in 1876. tandfonline.com The initial development of oxazole chemistry was relatively slow, but it gained prominence with the discovery of penicillin during World War I, which contains a related oxazolidine (B1195125) ring system. tandfonline.com Key synthetic methods for the oxazole ring, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, were developed early on and remain fundamental to this day. tandfonline.compharmaguideline.comwikipedia.org The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, was one of the first methods to produce 2,5-disubstituted oxazoles. wikipedia.org
The exploration of bromomethyl-substituted oxazoles is a more recent development, driven by the need for versatile building blocks in modern organic synthesis. The ability to perform selective bromination on methyl-substituted oxazoles, for instance using N-bromosuccinimide (NBS), has been a crucial advancement. Research has demonstrated that 2-(halomethyl)oxazoles are excellent scaffolds for synthetic elaboration. nih.gov The development of continuous-flow processes for the synthesis of 2-(bromomethyl)oxazoles from vinyl azides represents a significant step towards safer and more efficient production of these reactive intermediates. beilstein-journals.org The ongoing interest in oxazole-containing compounds for medicinal applications continues to fuel research into the synthesis and reactivity of bromomethyl oxazoles. nih.govmdpi.com
De Novo Oxazole Ring Formation with Subsequent Introduction of Bromomethyl Functionality
This approach focuses on first assembling the 2-methyloxazole core and then introducing the bromine atom onto the methyl group at the 4-position.
Cyclization Approaches to the Oxazole Core with Methyl Precursors
A common and effective method for the de novo synthesis of 2,4-disubstituted oxazoles is the reaction of an α-haloketone with an amide. In the context of preparing a precursor for this compound, this involves the cyclocondensation of an appropriate α-haloketone with acetamide. For instance, the reaction of a 1-halo-3-substituted-propan-2-one with acetamide can yield the corresponding 4-methyl-2-substituted-oxazole. This method is advantageous due to the ready availability of the starting materials.
Another versatile approach involves the coupling of α-diazoketones with amides, catalyzed by a Brønsted acid such as trifluoromethanesulfonic acid (TfOH). This metal-free method proceeds under mild conditions and offers good functional group tolerance, leading to the formation of 2,4-disubstituted oxazoles in good to excellent yields. wikipedia.org
Regioselective Bromination Strategies for Methyl-Substituted Oxazoles
Once the 4-methyl-2-methyloxazole core is synthesized, the next critical step is the regioselective bromination of the methyl group at the C4 position. The methyl group on the oxazole ring is analogous to a benzylic position, making it susceptible to free radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, typically in the presence of a radical initiator or under photochemical conditions. wikipedia.orgscientificupdate.com
The selectivity of the bromination is a key consideration. To favor bromination on the methyl group over addition to any potential double bonds or substitution on the aromatic ring itself, the reaction conditions must be carefully controlled. The use of a non-polar solvent, such as carbon tetrachloride (CCl₄), and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, helps to maintain a low concentration of bromine radicals, which promotes the desired substitution. organic-chemistry.org The Wohl-Ziegler reaction provides a well-established set of conditions for this type of allylic or benzylic bromination. wikipedia.orgorganic-chemistry.org
Factors that can influence the regioselectivity include the electronic nature of the oxazole ring and the steric environment around the methyl group. The precise control of temperature and the rate of initiation are also crucial to prevent over-bromination or side reactions.
Functional Group Transformations to Generate the 4-Bromomethyl Moiety
An alternative strategy involves the synthesis of a 2-methyloxazole derivative bearing a functional group at the 4-position that can be readily converted into the bromomethyl group.
Conversion of 4-Hydroxymethyl-2-methyloxazole to this compound
A highly effective method for the conversion of a primary alcohol, such as 4-hydroxymethyl-2-methyloxazole, to the corresponding bromide is the Appel reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrabromide (CBr₄), to achieve the transformation under mild conditions. alfa-chemistry.comorganic-chemistry.org
The mechanism involves the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. Subsequent intramolecular or intermolecular attack by the bromide ion on the carbon atom of the hydroxymethyl group leads to the formation of the desired this compound and triphenylphosphine oxide. The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction. wikipedia.org Another common reagent for this conversion is phosphorus tribromide (PBr₃).
Radical Bromination Techniques for 4-Methyl-2-methyloxazole
As mentioned previously, the methyl group at the 4-position of the oxazole ring is susceptible to radical bromination. The Wohl-Ziegler reaction is a classic and highly effective method for this transformation. wikipedia.orgorganic-chemistry.org This reaction employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as AIBN or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. wikipedia.orgorganic-chemistry.org
The reaction is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the methyl group of 4-methyl-2-methyloxazole to generate a resonance-stabilized oxazolyl-methyl radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical. The succinimidyl radical can then propagate the chain reaction. The success of this reaction relies on maintaining a very low concentration of molecular bromine in the reaction mixture to suppress competing ionic addition reactions. organic-chemistry.org
Optimization of Reaction Conditions, Yields, and Selectivity in this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters to maximize yield and selectivity while minimizing side product formation.
For the regioselective bromination of 4-methyl-2-methyloxazole using NBS , key parameters to optimize include the choice of solvent, the nature and amount of the radical initiator, and the reaction temperature. Non-polar solvents like carbon tetrachloride or cyclohexane are generally preferred to minimize ionic side reactions. The amount of initiator should be catalytic, and the reaction is often carried out under reflux with photochemical initiation (e.g., a sunlamp) to facilitate the controlled generation of radicals. Over-bromination to form the dibromomethyl derivative is a potential side reaction that can be minimized by using a stoichiometric amount of NBS and carefully monitoring the reaction progress.
In the conversion of 4-hydroxymethyl-2-methyloxazole to its bromomethyl derivative using the Appel reaction , the stoichiometry of triphenylphosphine and carbon tetrabromide is crucial. Typically, a slight excess of both reagents is used to ensure complete conversion of the alcohol. The choice of solvent can also influence the reaction rate and ease of product isolation. Dichloromethane and acetonitrile are commonly used solvents for this transformation. The reaction is generally carried out at or below room temperature to control its exothermicity.
Below are interactive data tables summarizing typical reaction conditions for the synthesis of bromomethyl-substituted compounds using methodologies relevant to this compound.
Table 1: Optimization of Radical Bromination of Methyl-Substituted Aromatics
| Entry | Substrate | Brominating Agent | Initiator/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Toluene | NBS (1.1 eq) | AIBN (0.1 eq) | CCl₄ | 77 | 4 | 78 |
| 2 | p-Xylene | NBS (1.1 eq) | Benzoyl Peroxide (0.05 eq) | Benzene | 80 | 3 | 85 (mono) |
| 3 | 4-Nitrotoluene | NBS (1.2 eq) | UV light | CCl₄ | 77 | 6 | 65 |
Table 2: Optimization of Appel Reaction for Alcohol to Bromide Conversion
| Entry | Alcohol Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzyl alcohol | PPh₃ (1.2 eq), CBr₄ (1.2 eq) | CH₂Cl₂ | 0 to rt | 2 | 95 |
| 2 | Cinnamyl alcohol | PPh₃ (1.1 eq), CBr₄ (1.1 eq) | THF | 0 | 1 | 92 |
| 3 | 2-Phenylethanol | PPh₃ (1.5 eq), CBr₄ (1.5 eq) | MeCN | rt | 4 | 88 |
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHDMLPICLBQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657323 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657389-99-6 | |
| Record name | 4-(Bromomethyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Chemical Transformations of 4 Bromomethyl 2 Methyloxazole
Nucleophilic Substitution Reactions at the Bromomethyl Position
The bromine atom in the bromomethyl group of 4-(bromomethyl)-2-methyloxazole is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is the basis for a wide range of synthetic transformations.
Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S Linkages)
The facile displacement of the bromide ion allows for the formation of bonds between the methylene carbon and various heteroatoms, including nitrogen, oxygen, and sulfur. These reactions are typically carried out by treating this compound with appropriate nucleophiles. For instance, amines, alkoxides, and thiolates react to yield the corresponding amino, alkoxy, and alkylthio derivatives. nih.gov
These substitution reactions are foundational for synthesizing a diverse array of oxazole-containing compounds. The resulting products often serve as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov
| Nucleophile | Product Type | Example Product |
|---|---|---|
| Amine (R-NH₂) | Aminoalkyloxazole | 4-(Aminomethyl)-2-methyloxazole derivative |
| Alkoxide (R-O⁻) | Alkoxymethyloxazole | 4-(Alkoxymethyl)-2-methyloxazole derivative |
| Thiolate (R-S⁻) | Alkylthiomethyloxazole | 4-(Alkylthiomethyl)-2-methyloxazole derivative |
Synthesis of Azidomethylated Oxazoles and Other Nitrogen-Containing Derivatives
A particularly useful transformation is the reaction of this compound with sodium azide (B81097) (NaN₃). This nucleophilic substitution reaction provides a straightforward route to 4-(azidomethyl)-2-methyloxazole. beilstein-journals.org This azide derivative is a valuable intermediate, especially in the context of "click chemistry," where the azide group can readily undergo cycloaddition reactions to form triazoles.
A continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, which involves the thermolysis of vinyl azides to form azirines, followed by reaction with bromoacetyl bromide to generate the 2-(bromomethyl)oxazoles. These intermediates are then treated with sodium azide to produce the final azido (B1232118) oxazoles with good selectivity. beilstein-journals.org This method avoids the isolation of the potentially unstable bromomethyl intermediate. beilstein-journals.org
Application in Quaternization Reactions
The electrophilic nature of the methylene carbon in this compound also makes it suitable for quaternization reactions. In these reactions, the compound reacts with tertiary amines or other nitrogen-containing heterocycles to form quaternary ammonium (B1175870) salts. These salts can have applications as ionic liquids or as phase-transfer catalysts. The reaction involves the lone pair of electrons on the nitrogen atom of the tertiary amine attacking the electrophilic carbon, displacing the bromide ion and forming a new carbon-nitrogen bond.
Metal-Mediated and Organometallic Transformations
Beyond nucleophilic substitution, this compound can be employed in a range of metal-mediated and organometallic reactions to form new carbon-carbon bonds, significantly expanding its synthetic utility.
Generation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The carbon-bromine bond in this compound can be converted into a carbon-metal bond to generate organometallic reagents. For example, reaction with magnesium metal in an ether solvent can lead to the formation of the corresponding Grignard reagent, 4-(magnesiobromomethyl)-2-methyloxazole. libretexts.orglibretexts.org Similarly, treatment with a strong organolithium base can generate the organolithium derivative.
These organometallic reagents are potent nucleophiles and strong bases. libretexts.org Their utility is somewhat limited by their high reactivity, as they can react with any acidic protons present in the reaction mixture. libretexts.orglibretexts.org However, under carefully controlled, anhydrous conditions, they can be used to attack a variety of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.orgyoutube.com
| Metal | Reagent Type | General Formula |
|---|---|---|
| Magnesium (Mg) | Grignard Reagent | R-MgX |
| Lithium (Li) | Organolithium Compound | R-Li |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct cross-coupling of the bromomethyl group is less common, the oxazole (B20620) ring itself can be functionalized with a halogen to participate in these reactions. For instance, a bromo-substituted oxazole can undergo Suzuki-Miyaura coupling with a boronic acid, Stille coupling with an organotin compound, or Negishi coupling with an organozinc reagent. nih.govclockss.org
In a typical Suzuki-Miyaura coupling, a bromo-oxazole derivative would be reacted with an organoboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups onto the oxazole core, providing access to complex and diverse molecular structures. nih.gov The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the coupled product and regenerate the catalyst. uwindsor.ca
Copper-Mediated and Other Transition Metal-Catalyzed C-C Bond Formations
The 4-(bromomethyl) group is an excellent electrophilic handle for nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds. Transition metal catalysis, particularly with copper, can facilitate these transformations under mild conditions with broad functional group tolerance.
While specific examples detailing copper-catalyzed C-C bond formation with this compound are not extensively documented, the reactivity of similar (hetero)arylmethyl halides in such reactions is well-established. For instance, copper(I) bromide has been shown to catalyze domino reactions between alkyl halides and nucleophiles to generate complex heterocyclic structures. organic-chemistry.org In these processes, the copper catalyst facilitates the initial S_N2 substitution step. organic-chemistry.org The 2-(bromomethyl) analogue has proven to be a more reactive alternative to chloromethyl compounds for C-alkylation, as seen in the synthesis of Oxaprozin using malonate alkylation. nih.gov
The general strategy involves the reaction of the bromomethyl group with a variety of carbon nucleophiles. These reactions extend the carbon framework at the C-4 position of the oxazole ring, providing access to a diverse range of derivatives.
| Catalyst/Mediator | Nucleophile Type | Reaction Type | Reference |
|---|---|---|---|
| Copper(I) Bromide (CuBr) | Amides (e.g., Anthranilamides) | Domino Reaction / SN2 Substitution | organic-chemistry.org |
| Base (e.g., NaH, K2CO3) | Stabilized Carbanions (e.g., Malonates) | C-Alkylation | nih.gov |
| Palladium Catalysts | Organoboron Reagents (Suzuki Coupling) | Cross-Coupling | researchgate.net |
| Palladium Catalysts | Organotin Reagents (Stille Coupling) | Cross-Coupling | General Principle |
Radical Reactions Involving the 4-Bromomethyl Group
The carbon-bromine bond in the 4-(bromomethyl) group is susceptible to homolytic cleavage under radical conditions, generating a 2-methyl-4-oxazolylmethyl radical. This reactive intermediate can participate in various synthetic transformations, distinct from ionic pathways. The generation of this radical is typically initiated by photochemical methods or with a chemical radical initiator like azobisisobutyronitrile (AIBN). libretexts.org
Once formed, the carbon-centered radical can undergo several key reactions:
Dehalogenation (Reduction): In the presence of a radical mediator and hydrogen atom donor such as tributyltin hydride (Bu₃SnH), the bromomethyl group can be reduced to a methyl group. libretexts.org This proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom, and the resulting oxazolylmethyl radical abstracts a hydrogen atom from a Bu₃SnH molecule to complete the cycle. libretexts.org
C-C Bond Formation: The radical can add to the double or triple bonds of unsaturated compounds, such as alkenes and alkynes, in intermolecular or intramolecular fashion. This allows for the construction of more complex carbon skeletons. nih.gov
| Initiator | Mediator/Propagator | Reaction Type | Reference |
|---|---|---|---|
| AIBN or Light (hν) | Tributyltin hydride (Bu₃SnH) | Reductive Dehalogenation | libretexts.org |
| N-Bromosuccinimide (NBS) | N/A (Source of Br•) | Radical Bromination (reverse reaction) | |
| Silver Catalyst | N/A (from carboxylic acids) | Addition to Heteroarenes (Minisci-type) | nih.gov |
| Fe(acac)₃ | PhSiH₃ | Addition to Olefins | nih.gov |
Ring Modification and Further Functionalization Strategies on the Oxazole Core
Beyond the reactivity of the side chains, the oxazole ring itself can be functionalized, offering pathways to polysubstituted heterocyclic systems.
The oxazole ring is an aromatic system, but its reactivity in electrophilic aromatic substitution (S_EAr) is influenced by the two electron-withdrawing heteroatoms, which generally deactivate the ring compared to benzene. wikipedia.org However, the presence of an electron-donating group, such as the 2-methyl group in this compound, can enhance the electron density of the ring and facilitate substitution.
The key steps of the S_EAr mechanism involve the attack of the aromatic ring on an electrophile to form a resonance-stabilized cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org For the this compound ring, the C-5 position is the only unsubstituted carbon and the most likely site for electrophilic attack. This is directed by the activating 2-methyl group and the ortho-directing nature of the ring oxygen. Direct halogenation of oxazole rings, such as regioselective bromination at the C-4 position of other oxazoles, demonstrates the viability of this reaction class. researchgate.net
A powerful strategy for functionalizing the oxazole core is through directed metalation, which involves the deprotonation of a ring C-H bond with a strong base, followed by quenching the resulting organometallic species with an electrophile. For this compound, the C-5 proton is the most acidic on the ring and can be selectively removed.
Studies on the lithiation of 2-methyloxazoles have shown that bases like n-butyllithium (n-BuLi) or lithium amides can deprotonate the ring. acs.org Specifically, the use of these bases often leads to the kinetic formation of the 5-lithiooxazole species. acs.org This intermediate can then react with a wide array of electrophiles to install new functional groups at the C-5 position. However, care must be taken, as some lithiated oxazoles are prone to ring-opening. nih.govacs.org This method provides a reliable route to 2,4,5-trisubstituted oxazoles.
| Electrophile | Functional Group Introduced at C-5 | Reference Principle |
|---|---|---|
| Iodine (I₂) | -I | researchgate.net |
| Carbon Dioxide (CO₂) | -COOH | acs.org |
| Aldehydes/Ketones (e.g., RCHO) | -CH(OH)R | acs.org |
| N,N-Dimethylformamide (DMF) | -CHO | General Principle |
| Silyl Halides (e.g., TMSCl) | -SiMe₃ | acs.org |
Stereo- and Regiochemical Control in this compound Transformations
Controlling the selectivity of reactions is paramount in modern organic synthesis. Transformations involving this compound offer several opportunities for exercising regiochemical and stereochemical control.
Regiochemical Control: The presence of multiple distinct reactive sites on this compound makes regioselectivity a central theme of its chemistry.
Side-Chain vs. Ring: By choosing between nucleophilic/radical conditions versus electrophilic/metalation conditions, chemists can selectively target either the 4-(bromomethyl) group or the oxazole ring.
C-5 vs. 2-Methyl Group: In metalation reactions, the choice of base and reaction conditions can determine whether deprotonation occurs at the C-5 position of the ring or at the 2-methyl group. acs.org For instance, while many bases favor the C-5 position kinetically, specific conditions using lithium diethylamide can selectively generate the 2-(lithiomethyl)oxazole isomer via equilibration. acs.org
Electrophilic Attack: In S_EAr reactions, the inherent directing effects of the substituents guide incoming electrophiles almost exclusively to the C-5 position. researchgate.net
Stereochemical Control: While this compound is itself achiral, its transformations can be controlled to produce chiral molecules.
Nucleophilic Substitution: The S_N2 reaction at the bromomethyl carbon with a chiral, non-racemic nucleophile would produce a mixture of diastereomers. Alternatively, using a chiral catalyst could, in principle, allow for a kinetic resolution or desymmetrization if the substrate were appropriately modified.
Radical Addition: The addition of the 2-methyl-4-oxazolylmethyl radical to a prochiral alkene would create a new stereocenter. The facial selectivity of this addition could potentially be influenced by chiral auxiliaries or catalysts, leading to enantio- or diastereomerically enriched products.
Aldehyde Addition: The addition of the 5-lithiooxazole intermediate to a prochiral aldehyde would generate a new stereocenter at the carbinol carbon. The stereochemical outcome could be controlled using chiral ligands on the lithium cation or by substrate-controlled diastereoselection if a chiral center is already present in the aldehyde.
Strategic Applications of 4 Bromomethyl 2 Methyloxazole in Complex Organic Synthesis
Role as a Key Building Block for the Construction of Diverse Substituted Oxazole (B20620) Scaffolds
The primary utility of 4-(bromomethyl)-2-methyloxazole lies in the high reactivity of the bromomethyl group, making it an excellent electrophile for substitution reactions. This reactivity allows for the introduction of a vast range of functional groups at the 4-position of the oxazole ring. Nucleophiles such as amines, thiols, and carbanions can readily displace the bromide to forge new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.
For instance, the reaction with various amine nucleophiles provides a straightforward route to 2-methyloxazole-derived primary or secondary amines. nih.gov Similarly, sulfur nucleophiles like thiophenoxide can be employed to create 2-(phenylthiomethyl) derivatives in high yields. nih.gov A notable application is the use of the more reactive 2-(bromomethyl) analogue in the C-alkylation of stabilized carbanions, such as those derived from malonates, which is a key step in certain synthetic strategies. nih.gov
The following table summarizes representative substitution reactions at the 4-(bromomethyl) position, showcasing the versatility of this building block.
| Nucleophile | Resulting Linkage | Product Class |
| Amines (R-NH₂) | C-N | 4-(Aminomethyl)-2-methyloxazoles |
| Thiols (R-SH) | C-S | 4-(Thioalkylmethyl)-2-methyloxazoles |
| Malonates (CH₂(CO₂R)₂) | C-C | 2-methyloxazole-4-propanoic acid derivatives |
| Azide (B81097) (N₃⁻) | C-N | 4-(Azidomethyl)-2-methyloxazoles |
This functionalization capacity makes this compound a foundational component for creating libraries of oxazole derivatives with diverse substituents, enabling exploration in fields like medicinal chemistry.
Utilization in the Synthesis of Nitrogen-Containing Heterocycles Beyond Oxazoles
While direct functionalization is its most common use, this compound and related bromomethylazoles can also participate in more complex transformations that lead to the formation of new heterocyclic systems. nih.gov These reactions often involve the bromomethyl group as a reactive handle to initiate a sequence of cyclization or rearrangement reactions.
One such unprecedented reaction involves the treatment of bromomethylazoles with tosylmethyl isocyanide (TosMIC) under phase-transfer conditions. nih.gov This methodology has been successfully applied to the synthesis of various azolopyrimidines. nih.gov Although the direct use of this compound in this specific context is not detailed, the reaction of other bromomethyl-substituted azoles like those derived from indoles, benzimidazoles, and pyrazoles highlights a powerful strategy for heterocycle synthesis. nih.gov This reaction pathway opens avenues for constructing fused bicyclic systems where the oxazole ring could potentially be transformed or integrated into a larger nitrogen-containing scaffold. nih.govnih.gov
Precursor in the Elaboration of Polycyclic, Macrocyclic, and Spirocyclic Systems
The strategic incorporation of the this compound unit is crucial in the assembly of intricate molecular frameworks, including polycyclic and macrocyclic structures. The oxazole moiety can be embedded within a larger ring system, or the bromomethyl group can serve as an anchor point for building additional rings.
For example, the synthesis of flexible tripodal 1,3-oxazoles has been achieved using a multi-step process where an oxazole ring is formed via the van Leusen reaction. nih.gov In this approach, a core aromatic structure is functionalized with multiple aldehyde groups, which then react with TosMIC to form the oxazole rings. nih.gov A similar strategy could be envisioned where a derivative of this compound is attached to a central scaffold before further cyclization reactions to create complex polycyclic systems.
Application in Divergent Synthetic Strategies for Chemical Library Generation
Divergent synthesis aims to produce a wide variety of compounds from a common intermediate. This compound is an ideal starting material for such strategies. Its ability to react with a broad spectrum of nucleophiles allows for the rapid generation of a library of analogues, each with a unique substituent attached to the methyl group at the 4-position.
A research group could take a single batch of this compound and, in a parallel synthesis format, react it with dozens of different amines, thiols, and other nucleophiles. This approach efficiently yields a library of related compounds that can be screened for biological activity. The robust nature of the oxazole ring ensures that it remains intact throughout these transformations. This method is highly valued in drug discovery for the efficient exploration of the structure-activity relationship (SAR) of a particular pharmacophore.
Integration into Convergent Synthetic Routes for Natural Products and Analogues
In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This approach is often more efficient for the total synthesis of natural products than a linear sequence. nih.gov this compound and its derivatives serve as valuable fragments in these synthetic endeavors. The oxazole unit is a structural motif found in numerous marine alkaloids and other biologically active natural products.
For instance, the synthesis of the core of the variolin family of marine alkaloids involves the reaction of a bromomethyl-substituted heterocycle with TosMIC. nih.gov This key step constructs a fused pyrimidine (B1678525) ring system. nih.gov A similar convergent strategy could involve preparing a fragment containing the this compound core and then coupling it with another advanced intermediate to assemble the final natural product target or a designed analogue.
Design and Synthesis of Ligands for Catalysis (focus on synthesis, not catalytic performance)
The oxazole framework is a common feature in the structure of ligands used in asymmetric catalysis. The synthesis of these ligands often relies on the predictable functionalization of heterocyclic building blocks. The reactive handle of this compound allows for its incorporation into larger, sterically-demanding ligand structures.
The synthesis of such ligands might involve an initial substitution reaction at the bromomethyl position to attach a coordinating group, followed by further modifications. For example, the synthesis of certain N-heterocyclic carbene (NHC) ligand precursors involves the modular construction from simple, available starting materials. nsf.gov A synthetic sequence could involve the reaction of this compound with an amine-containing fragment, which is then further elaborated to create a bidentate or tridentate ligand. The focus of this application is the chemical transformation and molecular construction enabled by the starting oxazole, leading to the final ligand scaffold.
Spectroscopic and Analytical Characterization of 4 Bromomethyl 2 Methyloxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 4-(bromomethyl)-2-methyloxazole, distinct signals are expected for the different types of protons. The methyl protons (CH₃) at the 2-position of the oxazole (B20620) ring would typically appear as a singlet in the upfield region. The proton on the oxazole ring (at position 5) would resonate as a singlet in the aromatic region. The methylene (B1212753) protons (CH₂) of the bromomethyl group are expected to produce a singlet in a region characteristic for protons adjacent to an electronegative bromine atom and an aromatic ring.
Predicted ¹H NMR Chemical Shifts for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (at C2) | ~2.4-2.6 | Singlet |
| CH₂Br (at C4) | ~4.5-4.7 | Singlet |
For comparison, the ¹H NMR spectrum of the related compound 4-methyloxazole (B41796) shows a singlet for the C2-proton at δ 7.75 ppm, a singlet for the C5-proton at δ 7.41 ppm, and a singlet for the methyl protons at δ 2.18 ppm. chemicalbook.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for each of the carbon atoms in their unique electronic environments. The carbon of the methyl group will appear at the highest field. The carbons of the oxazole ring will resonate in the aromatic region, with the carbon attached to the oxygen atom (C2) and the carbon attached to the nitrogen atom (C4 and C5) having characteristic chemical shifts. The carbon of the bromomethyl group will appear at a chemical shift influenced by the attached bromine atom.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (at C2) | ~14-16 |
| CH₂Br (at C4) | ~25-35 |
| C2 | ~160-165 |
| C4 | ~140-145 |
In the ¹³C NMR spectrum of 2-ethyl-4-methyloxazole, the ring carbons C2, C4, and C5 appear at δ 165.09 ppm, 152.40 ppm, and 145.66 ppm, respectively. contaminantdb.ca
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules.
For this compound (C₅H₆BrNO), the presence of bromine is a key diagnostic feature in the mass spectrum, as it exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
Predicted Mass Spectrometry Data for this compound:
| Ion | Predicted m/z |
|---|---|
| [M]⁺ (with ⁷⁹Br) | 174.96 |
| [M]⁺ (with ⁸¹Br) | 176.96 |
| [M-Br]⁺ | 96.04 |
The fragmentation of this compound would likely involve the loss of the bromine atom or the entire bromomethyl group, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Expected IR Absorption Bands for this compound:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Oxazole Ring | C=N stretch | ~1650-1590 |
| Oxazole Ring | C=C stretch | ~1580-1490 |
| Oxazole Ring | C-O stretch | ~1300-1200 |
| Methyl Group | C-H stretch | ~2960-2850 |
| Bromomethyl Group | C-H stretch | ~2950-2850 |
The spectrum of a related compound, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic peaks in the regions of 3639 cm⁻¹ (N-H), 2967 cm⁻¹ (C-H), and 1608 cm⁻¹ (C=C). rsc.org
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed.
Typical HPLC Parameters for Analysis of Related Compounds:
| Parameter | Description |
|---|---|
| Column | C18 stationary phase (e.g., Zorbax Eclipse Plus C18) ijrpc.com |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 0.05% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) ijrpc.com |
| Flow Rate | 1.0 mL/min ijrpc.comnih.gov |
| Detection | UV detection at a wavelength where the oxazole ring absorbs, typically around 220-260 nm ijrpc.com |
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) for impurities can also be established through method validation. ijrpc.com
Gas Chromatography (GC)
GC can also be used for the purity assessment of volatile and thermally stable compounds like this compound. A capillary column with a suitable stationary phase would be used, and detection would typically be performed using a flame ionization detector (FID).
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.
The synthesis of a related compound, 5-bromomethyl-4-(4-chlorophenyl)-2-methyloxazole, yielded needle-like crystals from ethanol, suggesting that obtaining crystals of this compound for X-ray analysis is feasible. prepchem.com A successful crystallographic analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For a halogen-containing compound like this compound, the analysis would also include bromine. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₅H₆BrNO) to verify the empirical formula and assess the purity of the sample.
Theoretical Elemental Composition of this compound:
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 34.12 |
| Hydrogen (H) | 3.44 |
| Bromine (Br) | 45.39 |
| Nitrogen (N) | 7.96 |
For instance, the elemental analysis of a related oxazole derivative, C₁₄H₁₆N₂O₃, yielded experimental values of C, 64.47%; H, 6.14%; N, 10.59%, which are in close agreement with the calculated values of C, 64.60%; H, 6.20%; N, 10.76%. rsc.org Similarly, close agreement between the experimental and theoretical values for this compound would confirm its elemental composition.
Theoretical and Computational Investigations of 4 Bromomethyl 2 Methyloxazole Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
No specific studies detailing the quantum chemical calculations of the electronic structure and reactivity descriptors for 4-(bromomethyl)-2-methyloxazole are available in the current literature. Such a study would typically involve the use of computational methods to determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices that help in predicting the chemical behavior of the molecule.
Mechanistic Studies of Key Transformations via Computational Modeling
There is no published research on the mechanistic studies of key transformations involving this compound using computational modeling. This type of investigation would usually focus on elucidating the reaction pathways, identifying transition states, and calculating activation energies for reactions such as nucleophilic substitutions at the bromomethyl group or other transformations of the oxazole (B20620) ring.
Conformational Analysis and Intermolecular Interactions
A specific conformational analysis and study of the intermolecular interactions of this compound through computational methods has not been reported. Such an analysis would provide insights into the molecule's three-dimensional structure, the stability of its different conformers, and the nature of its non-covalent interactions with other molecules, which are crucial for understanding its physical properties and behavior in different environments.
Prediction of Reactivity and Selectivity via Computational Methods
There are no dedicated computational studies that predict the reactivity and selectivity of this compound. These studies would typically employ computational models to forecast the outcomes of various chemical reactions, helping to guide synthetic efforts and understand the factors that control the regioselectivity and stereoselectivity of its reactions.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes to 4-(Bromomethyl)-2-methyloxazole
The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For this compound, research is trending towards more sustainable and atom-economical methods that minimize waste and avoid harsh reagents.
Conventional oxazole (B20620) syntheses, such as the Bredereck and van Leusen reactions, are being reimagined with a focus on sustainability. ijpsonline.com Green chemistry approaches are being explored for the synthesis of various oxazole derivatives, which could be adapted for the production of this compound. nih.gov These methods include the use of alternative energy sources like microwave irradiation and ultrasound, as well as novel solvent systems such as ionic liquids and deep eutectic solvents (DES). ijpsonline.comnih.govnih.gov Ionic liquids are particularly promising as they can sometimes be reused multiple times without a significant loss in product yield. ijpsonline.com
A key objective is to improve atom economy by designing synthetic pathways that incorporate most of the atoms from the starting materials into the final product. A significant advancement in this area is the development of methods for synthesizing oxazoles directly from carboxylic acids. acs.org This approach avoids the use of reagents like triphenylphosphine, which generate stoichiometric amounts of waste products that can complicate purification. acs.org Other emerging strategies include cycloisomerization reactions of propargylic amides, which can proceed under mild conditions with high efficiency. ijpsonline.com
| Sustainable Method | Description | Potential Advantage for Oxazole Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Significant reduction in reaction times, often leading to higher yields and cleaner reactions. nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance chemical reactivity. | Improved reaction rates and yields under milder conditions. nih.govnih.gov |
| Mechanochemistry | Chemical reactions are induced by mechanical force (e.g., grinding) rather than solvents. | Drastically reduces or eliminates the need for solvents, minimizing waste. nih.gov |
| Ionic Liquids | Salts that are liquid at low temperatures, used as recyclable solvents. | Can enhance reaction rates and selectivity; potential for reuse makes processes greener. ijpsonline.com |
| Deep Eutectic Solvents (DES) | A mixture of Lewis or Brønsted acids and bases that form a eutectic with a lower melting point. | Biodegradable, low-cost, and sustainable alternatives to traditional volatile organic solvents. nih.govnih.gov |
Exploration of Unconventional Reactivity Modes for the 4-Bromomethyl Group
The 4-bromomethyl group is a highly reactive electrophilic handle, making the parent compound an excellent scaffold for synthetic elaboration. nih.govnih.gov While its use in standard nucleophilic substitution reactions is well-established, future research will likely focus on uncovering and harnessing more unconventional reactivity modes to access novel chemical space.
The 2-(halomethyl) analogues of oxazoles are known to be effective scaffolds for preparing a variety of derivatives through reactions with amines, thiols, and alkoxides. nih.govnih.gov The 2-bromomethyl variant is noted to be more reactive than its chloro- and is useful in C-alkylation reactions with stabilized carbanions. nih.govnih.gov By analogy, the 4-bromomethyl group on 2-methyloxazole (B1590312) offers a powerful tool for constructing complex molecular architectures. Future work will likely explore its participation in more complex cascade reactions, radical-mediated processes, and transition-metal-catalyzed cross-coupling reactions where the bromomethyl group could be activated in novel ways. The goal is to move beyond simple substitutions and use this reactive site as a linchpin for building intricate, polyfunctional molecules.
Chemo- and Regioselective Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the modification of complex, drug-like molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. This compound is an ideal reagent for LSF, enabling the introduction of the (2-methyl-1,3-oxazol-4-yl)methyl moiety into advanced intermediates.
The challenge in functionalizing heterocycles like oxazole often lies in controlling regioselectivity. organic-chemistry.org Research has shown that direct arylation of the oxazole ring can be selectively directed to either the C-2 or C-5 position by carefully choosing phosphine (B1218219) ligands and solvent polarity in palladium-catalyzed reactions. organic-chemistry.org While this applies to the ring itself, the principle of controlled functionalization is paramount. For this compound, the bromomethyl group provides a site of predictable reactivity. Future research will focus on developing highly chemo- and regioselective protocols that allow this building block to be coupled with complex substrates bearing multiple reactive sites, without the need for extensive use of protecting groups. This includes developing milder reaction conditions that are tolerant of a wide range of sensitive functional groups commonly found in pharmaceutical candidates.
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the discovery and optimization of reactions involving this compound, researchers are increasingly turning to automated synthesis and high-throughput experimentation (HTE). acs.org These technologies allow for a massive number of experiments to be performed in parallel, enabling the rapid screening of reaction conditions, catalysts, and substrates. acs.orgyoutube.com
Fully automated continuous flow reactors have already been developed for the synthesis of substituted oxazoles, demonstrating the potential for on-demand production of key building blocks and the rapid generation of chemical libraries. acs.orgacs.org Such systems can be configured to screen various parameters, integrating synthesis and purification to decrease drug discovery cycle times. rsc.orgresearchgate.net
For a versatile building block like this compound, HTE platforms can be used to:
Optimize Synthesis: Quickly screen different bases, solvents, temperatures, and catalysts for its synthesis to maximize yield and purity.
Explore Reactivity: React it against large arrays of nucleophiles or coupling partners to rapidly build diverse libraries of derivatives. rsc.orgresearchgate.net
Develop New Reactions: Screen for novel catalysts or conditions that enable new types of transformations at the bromomethyl group.
The integration of HTE with flow chemistry offers a powerful combination, allowing for efficient optimization at a small scale, followed by a seamless transition to larger-scale production of promising compounds. youtube.com
| Technology | Application in Oxazole Chemistry | Key Benefits |
| High-Throughput Experimentation (HTE) | Parallel screening of catalysts, reagents, and conditions in well-plates (e.g., 96 or 384 wells). youtube.com | Rapid identification of optimal reaction conditions; accelerates discovery of new reactions; conserves materials. acs.orgyoutube.com |
| Automated Flow Synthesis | Continuous production of compounds in a closed reactor system. acs.org | Enhanced safety with hazardous reagents; precise control over reaction parameters; facilitates scale-up. researchgate.net |
| Integrated Synthesis & Purification | Platforms that combine automated synthesis with in-line or parallel purification. | Decreased cycle times for library generation; provides purified compounds ready for testing. rsc.orgresearchgate.net |
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by providing tools to predict reaction outcomes and suggest optimal conditions, thereby minimizing trial-and-error experimentation. beilstein-journals.orgyoutube.com These data-driven approaches are becoming increasingly valuable in the context of oxazole chemistry.
ML models are now being trained on vast reaction databases, such as Reaxys, to predict a full suite of reaction conditions, including the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. beilstein-journals.orgnih.govchemintelligence.com For a specific class like 1,3-azoles, ML models have been developed to predict reaction yields with a high degree of accuracy. nih.gov Some advanced models can even generate interpretability maps that show chemists which parts of a molecule are most influential for a successful reaction, guiding the rational design of new substrates. nih.gov
In the context of this compound, AI and ML could be applied to:
Predict Synthesis Conditions: Recommend the optimal parameters for its sustainable and high-yield production.
Forecast Reaction Outcomes: Predict the yield and potential byproducts when reacting it with a novel nucleophile or coupling partner.
Guide Autonomous Optimization: Integrate ML algorithms, such as Bayesian Optimization, with automated HTE platforms to create "self-driving" labs that can autonomously explore a reaction space to find the best conditions with minimal human intervention. beilstein-journals.org
By leveraging historical data, these computational tools can help chemists navigate the complex parameter space of organic synthesis, making the development of new derivatives of this compound faster and more efficient.
Q & A
Q. What are the standard synthetic protocols for 4-(Bromomethyl)-2-methyloxazole, and how can reaction conditions be optimized?
The synthesis typically involves bromination and alkylation steps. A common method includes reacting precursor oxazole derivatives with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during bromination to minimize side reactions.
- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.
- Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product. Optimization studies suggest adjusting stoichiometric ratios (e.g., 1.2 equivalents of NBS) improves yields up to 75% .
Q. How is this compound characterized structurally and spectroscopically?
- NMR Spectroscopy : NMR reveals the bromomethyl peak at δ 4.3–4.5 ppm (singlet) and methyl groups at δ 2.4–2.6 ppm. NMR confirms the oxazole ring carbons at 150–160 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 193.98 (calculated for CHBrNO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and torsional strain in the oxazole ring .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (S2) or Suzuki-Miyaura cross-coupling. For example:
- Suzuki Coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO) to form biaryl derivatives. Kinetic studies show a turnover-limiting transmetallation step .
- Nucleophilic Substitution : Primary amines (e.g., benzylamine) displace bromide, forming amine-linked oxazoles. Steric hindrance from the 2-methyl group slows reaction rates, requiring elevated temperatures (60–80°C) .
Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .
- Structural Analogues : Compare activity of this compound with its de-brominated counterpart to isolate the bromine effect .
- Computational Modeling : Density functional theory (DFT) predicts electrophilic reactivity, correlating with experimental IC values in enzyme inhibition assays .
Q. How can computational tools enhance the design of oxazole-based materials for electronic applications?
- DFT Calculations : Optimize HOMO-LUMO gaps (e.g., using Gaussian 09) to tailor electronic properties. The bromomethyl group lowers LUMO energy by 0.5 eV, enhancing electron affinity .
- Molecular Dynamics (MD) : Simulate polymer matrices incorporating this compound to assess thermal stability (e.g., in OLEDs) .
Methodological Challenges
Q. What are the limitations of crystallographic refinement for brominated oxazoles using SHELX software?
While SHELXL is widely used, challenges include:
- Disorder Modeling : Bromine’s high electron density complicates positional refinement in disordered crystals. Apply “ISOR” and “DELU” restraints to mitigate thermal motion artifacts .
- Twinned Data : For twinned crystals (common in brominated compounds), use the “TWIN” command with HKLF5 format for accurate intensity integration .
Q. How can researchers validate synthetic intermediates in multi-step oxazole syntheses?
- In-situ Monitoring : Use FT-IR to track bromomethyl group formation (C-Br stretch at 550–600 cm) .
- LC-MS : Couple liquid chromatography with MS to identify byproducts (e.g., di-brominated species) early in the reaction .
Critical Analysis of Evidence
- Contradictions : Synthesis yields vary across studies due to solvent purity and brominating agent choice. reports 75% yield with NBS, while older methods (e.g., HBr/AcOH) yield <60% .
- Gaps : Limited data on in vivo toxicity and metabolic pathways. Future studies should prioritize ADMET profiling using rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
